(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole
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Overview
Description
(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole is a complex organic compound featuring a benzo[e]indole core structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a benzyloxy substituent, a chloromethyl group, and a methyl group. The stereochemistry at the 3-position is specified as the S-enantiomer. Compounds with such intricate structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole typically involves multiple steps, starting from commercially available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of aryl hydrazones with ketones under acidic conditions to form indoles . The specific synthesis of this compound may involve the following steps:
Formation of the Indole Core: The Fischer indole synthesis can be employed to construct the indole core from an appropriate aryl hydrazone precursor.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Benzyloxy Substitution: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) or similar reagents under acidic conditions.
Methylation: The methyl group can be introduced using methyl iodide (MeI) in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace the chloromethyl group with other nucleophiles.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols (RSH)
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents due to its indole core, which is a common motif in many bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new synthetic methodologies.
Biological Studies: The compound can be used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Material Science: Indole derivatives are also explored for their potential use in organic electronics and materials science.
Mechanism of Action
The mechanism of action of (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The indole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules . The presence of the Boc protecting group and other substituents can modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Boc-5-(benzyloxy)-1-(hydroxymethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
(S)-3-Boc-5-(benzyloxy)-1-(methyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole: Similar structure but with a methyl group instead of a chloromethyl group.
(S)-3-Boc-5-(benzyloxy)-1-(bromomethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
The uniqueness of (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole lies in its specific combination of functional groups and stereochemistry, which can impart distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for further functionalization through nucleophilic substitution, while the Boc protecting group provides stability during synthetic transformations .
Properties
IUPAC Name |
tert-butyl 1-(chloromethyl)-9-methyl-5-phenylmethoxy-1,2-dihydrobenzo[e]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO3/c1-17-9-8-12-20-22(30-16-18-10-6-5-7-11-18)13-21-24(23(17)20)19(14-27)15-28(21)25(29)31-26(2,3)4/h5-13,19H,14-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOVHCHSWKXMQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)OC(C)(C)C)CCl)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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